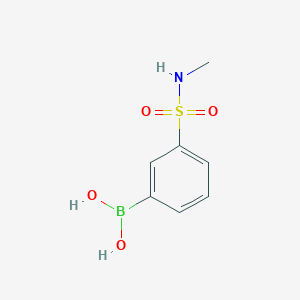
1-Chloro-4-(2-isopropyl-1,1,1-trifluoroethyl)benzene
Vue d'ensemble
Description
1-Chloro-4-(2-isopropyl-1,1,1-trifluoroethyl)benzene is a chemical compound with the molecular formula C7H4ClF3 . It is also known by other names such as Toluene, p-chloro-α,α,α-trifluoro-; (p-Chlorophenyl)trifluoromethane; p-(Trifluoromethyl)chlorobenzene; p-Chloro-α,α,α-trifluorotoluene; p-Chlorobenzotrifluoride; p-Chlorotrifluoromethylbenzene; p-Trifluoromethylphenyl chloride; 1-Chloro-4-(trifluoromethyl)benzene; 4-Chloro-α,α,α-trifluorotoluene; 4-Chlorobenzotrifluoride; para-Chlorobenzotrifluoride; 1-(Trifluoromethyl)-4-chlorobenzene .
Molecular Structure Analysis
The molecular structure of 1-Chloro-4-(2-isopropyl-1,1,1-trifluoroethyl)benzene consists of a benzene ring with a chlorine atom and a trifluoromethyl group attached to it . The exact 3D structure can be viewed using specific software .Physical And Chemical Properties Analysis
1-Chloro-4-(2-isopropyl-1,1,1-trifluoroethyl)benzene is a clear colorless liquid with an aromatic odor . It has a boiling point of 277-280°F and a freezing point of -33°F . The molecular weight of the compound is 180.56 . It has a vapor pressure of 1 mmHg at 32°F, and 5 mmHg at 76.5°F . The flash point is 117°F . The vapor density is 6.24 and the specific gravity is 1.34 .Applications De Recherche Scientifique
Regioselective Metalation
Research has revealed that chloro(trifluoromethyl)benzenes undergo deprotonation adjacent to the halogen substituent when treated with alkyllithiums and lithium tetramethylpiperidide in THF. This process allows for selective reactivity based on the position of the halogen, offering pathways for synthesizing compounds with precise structural requirements. Such regioselectivity is crucial in organic synthesis, providing a foundation for the development of new materials and pharmaceuticals (Mongin, Desponds, & Schlosser, 1996).
Polymerization Initiators
1,4-Bis(1-methoxy-1-methylethyl)benzene has been studied as a novel generation of inifers (initiator/transfer agents) for cationic polymerizations. This research highlights the importance of specific structural features in polymerization processes, providing valuable insights into the synthesis of high-performance polymers (Dittmer, Pask, & Nuyken, 1992).
Friedel–Crafts Chemistry
The Friedel–Crafts alkylation of benzene with halogenated compounds, including those similar in structure to 1-Chloro-4-(2-isopropyl-1,1,1-trifluoroethyl)benzene, demonstrates the synthesis of complex organic molecules. This research contributes to our understanding of catalytic processes and their application in industrial and pharmaceutical chemistry (Albar, Khalaf, & Bahaffi, 1997).
Indan Unit Polymers
The polymerization of halogenated aromatic monomers to yield high-performance polymers with indan units explores the potential of such compounds in creating materials with superior thermal and chemical resistance. This research underscores the versatility of halogenated compounds in advanced material synthesis (Nuyken et al., 1995).
Synthesis of Fluorine-containing Polyetherimide
The synthesis of novel fluorine-containing polyetherimides from compounds structurally related to 1-Chloro-4-(2-isopropyl-1,1,1-trifluoroethyl)benzene illustrates the application of such chemicals in creating high-performance polymers. These polymers have potential applications in aerospace, electronics, and other fields requiring materials with exceptional properties (Yu Xin-hai, 2010).
Safety and Hazards
The compound is classified as an irritant, with hazard statements H315, H319, and H335 indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302 + P352) .
Propriétés
IUPAC Name |
1-chloro-4-(1,1,1-trifluoro-3-methylbutan-2-yl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3/c1-7(2)10(11(13,14)15)8-3-5-9(12)6-4-8/h3-7,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLUAYNLQDMKGSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701210564 | |
| Record name | 1-Chloro-4-[2-methyl-1-(trifluoromethyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-4-(2-isopropyl-1,1,1-trifluoroethyl)benzene | |
CAS RN |
1204295-64-6 | |
| Record name | 1-Chloro-4-[2-methyl-1-(trifluoromethyl)propyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-64-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-4-[2-methyl-1-(trifluoromethyl)propyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701210564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



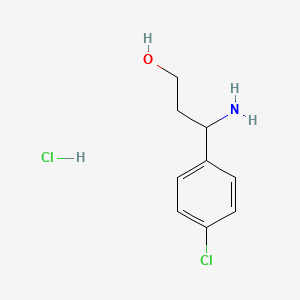

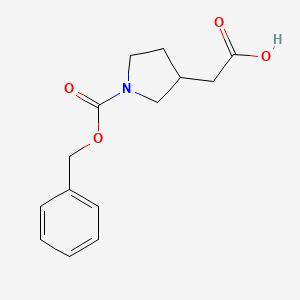
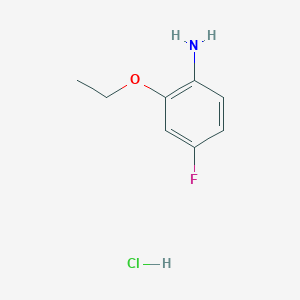



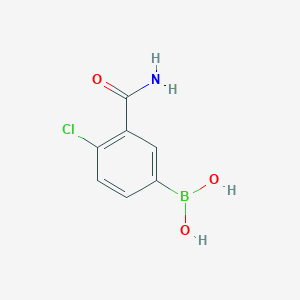

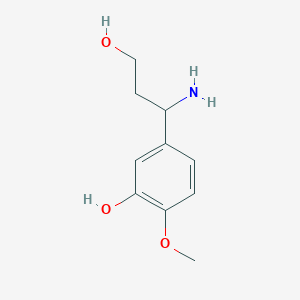

![3-[(2-Methyl-5-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1418716.png)
